molecular formula C10H11FO B2580980 4-(3-Fluorophenyl)-1-buten-4-ol CAS No. 215320-36-8

4-(3-Fluorophenyl)-1-buten-4-ol

Cat. No. B2580980
CAS RN: 215320-36-8
M. Wt: 166.195
InChI Key: AFBZZQDKVXSARI-UHFFFAOYSA-N
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Description

“4-(3-Fluorophenyl)-1-buten-4-ol” is a chemical compound that contains a butenol group, which is a four-carbon chain with a double bond and an alcohol group. It also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of “4-(3-Fluorophenyl)-1-buten-4-ol” would consist of a four-carbon chain (butenol) with a double bond between the second and third carbons, an alcohol group (-OH) at the fourth carbon, and a 3-fluorophenyl group attached to the first carbon .


Chemical Reactions Analysis

The chemical reactions involving “4-(3-Fluorophenyl)-1-buten-4-ol” would depend on the specific conditions and reagents used. The alcohol group could potentially undergo reactions such as oxidation or substitution, and the double bond in the butenol group could potentially participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Fluorophenyl)-1-buten-4-ol” would depend on its specific structure. For example, the presence of the fluorine atom could potentially affect the compound’s reactivity and polarity .

Safety and Hazards

The safety and hazards associated with “4-(3-Fluorophenyl)-1-buten-4-ol” would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for “4-(3-Fluorophenyl)-1-buten-4-ol” would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

1-(3-fluorophenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10,12H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBZZQDKVXSARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-1-buten-4-ol

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